



Application Notes: Utilizing Amino-PEG3-C2acid for Targeted Protein Labeling

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Compound of Interest		
Compound Name:	Amino-PEG3-C2-acid	
Cat. No.:	B1667101	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent modification of proteins with Polyethylene Glycol (PEG) linkers, a process known as PEGylation, is a cornerstone of modern biopharmaceutical development. This technique enhances the therapeutic properties of proteins by increasing their hydrodynamic size, which in turn improves serum half-life, reduces immunogenicity, and enhances solubility and stability.[1] **Amino-PEG3-C2-acid** is a versatile, heterobifunctional linker featuring a primary amine and a terminal carboxylic acid, separated by a flexible three-unit PEG spacer. This structure is ideal for a variety of bioconjugation applications, including the development of Antibody-Drug Conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[2][3]

The primary application of **Amino-PEG3-C2-acid** in protein labeling involves the formation of a stable amide bond.[4][5] This is typically achieved by activating the linker's carboxylic acid group using carbodiimide chemistry, which then reacts with primary amines (the N-terminus or lysine side chains) on the protein surface. The resulting conjugate benefits from the hydrophilic PEG spacer, which minimizes steric hindrance and improves the overall biophysical properties of the modified protein.

Principle of Reaction

The most common and efficient method for conjugating a carboxyl-containing linker like

Amino-PEG3-C2-acid to a protein's amine residues is through a two-step reaction involving 1-



Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[6][7]

- Activation Step: EDC first reacts with the carboxylic acid group on the Amino-PEG3-C2-acid to form a highly reactive but unstable O-acylisourea intermediate.[6][8] Including NHS or Sulfo-NHS in the reaction converts this unstable intermediate into a more stable, amine-reactive NHS ester. This activation step is most efficient at a slightly acidic pH (e.g., pH 6.0).
 [2][9]
- Conjugation Step: The stable NHS-esterified linker is then introduced to the target protein in a buffer with a pH range of 7.2-8.0. At this pH, the NHS ester reacts efficiently with primary amines on the protein surface to form a highly stable amide bond, releasing NHS as a byproduct.[9]

Using a two-step protocol is critical as it prevents the EDC from directly cross-linking the target protein, which contains both amine and carboxyl groups.[2][6]

Applications in Research and Drug Development

- Pharmacokinetic Modification: Covalently attaching **Amino-PEG3-C2-acid** to therapeutic proteins can significantly increase their circulation half-life by reducing renal clearance.[1]
- Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic small
 molecules to a monoclonal antibody, enabling targeted delivery of the payload to cancer
 cells.
- PROTAC Development: In PROTACs, this linker can connect a ligand for a target protein with a ligand for an E3 ubiquitin ligase, inducing targeted protein degradation.[2][3]
- Surface Immobilization: Proteins can be functionalized with this linker to facilitate their covalent attachment to surfaces or nanoparticles that have been activated to react with the linker's terminal group.

Experimental Protocols Protocol 1: Two-Step Protein Labeling via EDC/SulfoNHS Chemistry



This protocol details the activation of the **Amino-PEG3-C2-acid**'s carboxyl group and subsequent conjugation to primary amines of a target protein.

Materials Required:

- Target Protein (e.g., IgG antibody)
- Amino-PEG3-C2-acid
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
- Sulfo-NHS (N-hydroxysulfosuccinimide)
- Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
- Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4
- Quenching Solution: 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5
- Desalting Columns (e.g., Sephadex G-25) for buffer exchange and purification
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

Step 1: Preparation of Reagents

- Equilibrate EDC and Sulfo-NHS vials to room temperature before opening to prevent moisture condensation.
- Prepare a 100 mM stock solution of Amino-PEG3-C2-acid in anhydrous DMF or DMSO.
- Immediately before use, prepare 100 mM solutions of EDC and Sulfo-NHS in cold Activation Buffer. Note: EDC is susceptible to hydrolysis and should be used without delay.

Step 2: Activation of Amino-PEG3-C2-acid

 In a microcentrifuge tube, combine Amino-PEG3-C2-acid with EDC and Sulfo-NHS in Activation Buffer. A typical molar ratio is 1:1.2:1.2 (Linker:EDC:Sulfo-NHS). For example, to



activate 1 µmol of linker, add 1.2 µmol of EDC and 1.2 µmol of Sulfo-NHS.

Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

Step 3: Conjugation to Target Protein

- Prepare the target protein in the Conjugation Buffer (PBS, pH 7.2). A typical protein concentration is 2-10 mg/mL.
- Add the activated Amino-PEG3-C2-acid solution from Step 2 to the protein solution. The
 molar excess of linker to protein can range from 10-fold to 50-fold, depending on the desired
 degree of labeling. Start with a 20-fold molar excess.
- Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 4: Quenching the Reaction

- Add the Quenching Solution to a final concentration of 10-50 mM (e.g., add 10 μL of 1 M hydroxylamine to a 1 mL reaction).
- Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

Step 5: Purification of the PEGylated Protein

- Remove excess, unreacted linker and byproducts by passing the reaction mixture through a
 desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
- Collect protein-containing fractions. The success of the purification can be monitored by measuring absorbance at 280 nm.
- For more stringent purification to separate species with different degrees of labeling, techniques like Ion Exchange Chromatography (IEX) or Size Exclusion Chromatography (SEC) can be employed.[10]

Protocol 2: Characterization of the PEGylated Protein

1. Determination of Protein Concentration



- Measure the absorbance of the purified conjugate at 280 nm (A280).
- Calculate the protein concentration using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of the protein.
- 2. Determination of Degree of Labeling (DOL) by Mass Spectrometry
- Mass spectrometry (MS) is the most accurate method for determining the degree of PEGylation.[11][12]
- Analyze the native (unlabeled) protein and the purified PEGylated protein by ESI-MS or MALDI-TOF MS.
- The mass of the **Amino-PEG3-C2-acid** is 221.25 Da. The mass spectrum of the conjugate will show a population of species, with mass increases corresponding to the covalent addition of one or more linker molecules.
- The average degree of labeling can be calculated from the mass shift between the native protein and the centroid of the conjugate's mass distribution.
- 3. Purity Analysis by SDS-PAGE and SEC
- SDS-PAGE: Compare the PEGylated protein to the unlabeled control. Successful PEGylation will result in a noticeable increase in the apparent molecular weight, causing a shift to a higher position on the gel.
- Size Exclusion Chromatography (SEC): Analyze the purified conjugate by SEC-HPLC.
 PEGylation increases the hydrodynamic radius of the protein, leading to an earlier elution time compared to the unmodified protein. This method can also effectively assess the purity and presence of aggregates.

Data Presentation

Table 1: Recommended Reaction Conditions for Protein Labeling



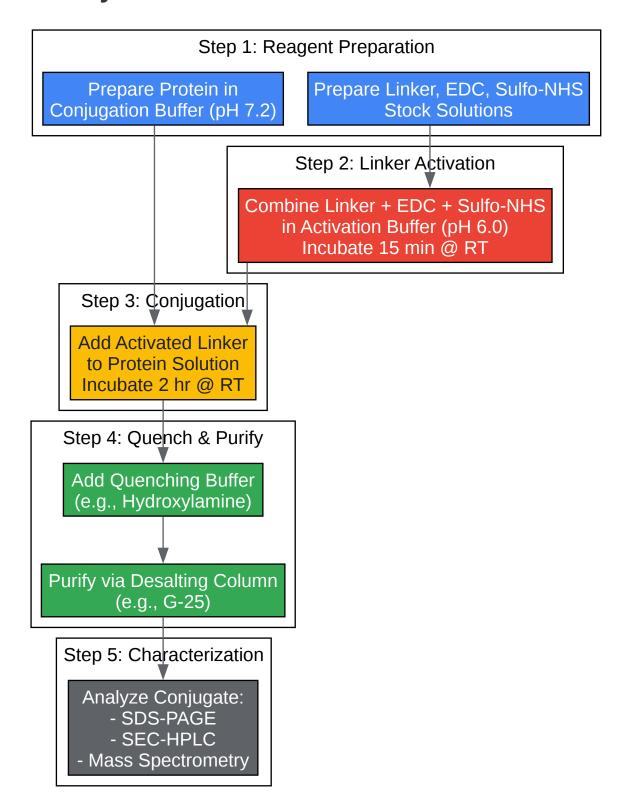
Parameter	Step 1: Activation	Step 2: Conjugation
Buffer	0.1 M MES, 0.5 M NaCl	Phosphate-Buffered Saline (PBS)
рН	6.0	7.2 - 8.0
Reagents	Amino-PEG3-C2-acid, EDC, Sulfo-NHS	Activated Linker, Target Protein
Molar Ratios	Linker:EDC:Sulfo-NHS (1:1.2:1.2)	Linker:Protein (10:1 to 50:1)
Temperature	Room Temperature	Room Temperature or 4°C
Duration	15 - 30 minutes	2 hours to Overnight

Table 2: Example Characterization Data for a PEGylated Antibody (IgG)

Analysis Method	Unlabeled IgG	PEGylated lgG	Result Interpretation
SDS-PAGE	~150 kDa	Apparent shift to ~160-170 kDa	Successful covalent attachment of PEG linker.
SEC-HPLC	Retention Time: 10.5 min	Retention Time: 9.8 min	Increased hydrodynamic radius confirms PEGylation.
ESI-MS	148,150 Da	Peak Distribution: 148,371 Da (+1 linker), 148,592 Da (+2 linkers), 148,813 Da (+3 linkers)	Confirms covalent modification and allows calculation of average Degree of Labeling (DOL ≈ 2.5).
Purity (SEC)	>98% Monomer	>95% Monomer	High purity with minimal aggregation post-labeling.



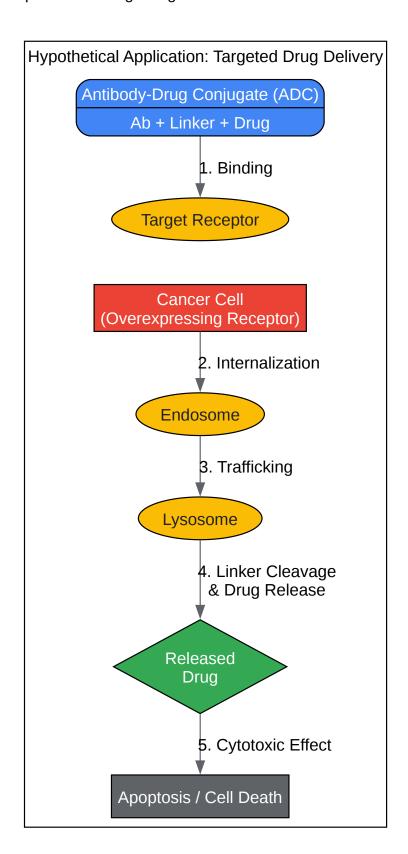
Mandatory Visualizations



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Caption: Workflow for protein labeling using Amino-PEG3-C2-acid.



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Caption: Mechanism of action for a targeted Antibody-Drug Conjugate.

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